molecular formula C18H16N2O3S B12120334 2-naphthyl-N-(4-sulfamoylphenyl)acetamide CAS No. 5939-84-4

2-naphthyl-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B12120334
CAS No.: 5939-84-4
M. Wt: 340.4 g/mol
InChI Key: VLSJERVCRUOILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-naphthyl-N-(4-sulfamoylphenyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a naphthyl group and a sulfamoylphenyl group connected through an acetamide linkage. It is known for its potential pharmacological properties, including antibacterial and anticancer activities .

Preparation Methods

The synthesis of 2-naphthyl-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The reaction mixture is refluxed for several hours and monitored using thin-layer chromatography (TLC) to ensure completion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-naphthyl-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Mechanism of Action

The mechanism of action of 2-naphthyl-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial growth by interfering with essential bacterial enzymes. In anticancer applications, it induces apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

2-naphthyl-N-(4-sulfamoylphenyl)acetamide can be compared with other sulfonamide derivatives, such as:

Properties

CAS No.

5939-84-4

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

2-naphthalen-1-yl-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C18H16N2O3S/c19-24(22,23)16-10-8-15(9-11-16)20-18(21)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2,(H,20,21)(H2,19,22,23)

InChI Key

VLSJERVCRUOILR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.